molecular formula C22H21BrN2O3S B2918628 (4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1111164-64-7

(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2918628
CAS RN: 1111164-64-7
M. Wt: 473.39
InChI Key: NPSJDGXYXHGDLQ-UHFFFAOYSA-N
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Description

(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, also known as BPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPIQ belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases. Kinases play critical roles in many cellular processes, including cell growth, differentiation, and survival, and dysregulation of kinase activity has been implicated in many diseases, including cancer.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

The design and synthesis of new quinoline derivatives, including structures related to (4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, have been explored for their antimicrobial and antimalarial activities. One study presented the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, demonstrating antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).

Synthesis and Characterization Techniques

The (bromodimethyl)sulfonium bromide catalyzed synthesis of quinolines, including solvent-free protocols for generating structurally diverse quinolines, showcases the importance of specific synthesis methods in creating compounds similar to this compound. Such techniques are pivotal for the development of new chemical entities with potential biological activities (Venkatesham et al., 2012).

Antioxidant Properties

Studies have also explored the antioxidant properties of quinoline derivatives, emphasizing the potential of these compounds in scavenging free radicals and acting as protective agents against oxidative stress. The synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including bromination reactions, revealed significant in vitro antioxidant activities, highlighting the therapeutic potential of similar compounds in preventing or managing conditions related to oxidative damage (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibition

Novel bromophenol derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. This research provides insight into the potential therapeutic applications of quinoline derivatives in treating diseases where carbonic anhydrase activity is implicated (Akbaba et al., 2013).

Antibacterial Activity

The green synthesis of novel quinoxaline sulfonamides, through the reaction of o-phenylene diamine and 2-bromoacetophenones, demonstrates the antibacterial potential of compounds structurally related to this compound. These compounds were evaluated for antibacterial activities against Staphylococcus spp. and Escherichia coli, offering a promising approach for the development of new antibacterial agents (Alavi et al., 2017).

properties

IUPAC Name

[4-(4-bromophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-15-10-12-25(13-11-15)22(26)19-14-24-20-5-3-2-4-18(20)21(19)29(27,28)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSJDGXYXHGDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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